2-Bromo-5-fluorophenylurea
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Overview
Description
2-Bromo-5-fluorophenylurea is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of phenylurea, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorophenylurea typically involves the reaction of 2-Bromo-5-fluoroaniline with an isocyanate or a carbamate. One common method is the reaction of 2-Bromo-5-fluoroaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorophenylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The urea moiety can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the urea moiety.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the urea group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylurea derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of carbamates or isocyanates, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-5-fluorophenylurea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorophenylurea depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
2-Bromo-5-fluorotoluene: Similar in structure but lacks the urea moiety.
2-Bromo-5-fluoroaniline: Precursor to 2-Bromo-5-fluorophenylurea, with an amino group instead of the urea group.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the urea moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H6BrFN2O |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
(2-bromo-5-fluorophenyl)urea |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(9)3-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
YUXRONLQVVDAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)N)Br |
Origin of Product |
United States |
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